Cas no 1552422-85-1 ((1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine)

(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 4-(3-methylbutoxy)-, trans-
- (1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
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- MDL: MFCD26737540
- Inchi: 1S/C11H23NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h9-11H,3-8,12H2,1-2H3/t10-,11-
- InChI Key: YDPVIGMFPBXQFH-XYPYZODXSA-N
- SMILES: [C@@H]1(N)CC[C@@H](OCCC(C)C)CC1
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312442-0.25g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-312442-1.0g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-312442-5.0g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Ambeed | A1091441-1g |
(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95% | 1g |
$870.0 | 2024-04-23 | |
Enamine | EN300-312442-0.5g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049313-1g |
(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95% | 1g |
¥5971.0 | 2023-02-27 | |
Enamine | EN300-312442-0.05g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-312442-2.5g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-312442-0.1g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-312442-10.0g |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine |
1552422-85-1 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 |
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on (1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
(1R,4R)-4-(3-Methylbutoxy)cyclohexan-1-amine: Chemical Properties, Applications, and Recent Research Insights
(1R,4R)-4-(3-Methylbutoxy)cyclohexan-1-amine, also known by its CAS number 1552422-85-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclohexanamines, which are widely studied for their potential applications in drug design and material science. The molecule's structure features a cyclohexane ring with an amino group at position 1 and a 3-methylbutoxy substituent at position 4, both in the R configuration. This stereochemistry plays a crucial role in determining the compound's physical properties and biological activity.
The synthesis of (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. Recent advancements in catalytic asymmetric hydrogenation have enabled the efficient production of this compound with high enantiomeric excess (ee), making it more accessible for research and industrial applications. The use of chiral ligands in these reactions has been particularly effective in controlling the stereochemistry of the product, ensuring its suitability for downstream applications.
From a chemical standpoint, this compound exhibits unique physical properties that make it suitable for a range of applications. Its solubility profile, influenced by the hydroxyl group on the cyclohexane ring, allows it to dissolve in both polar and non-polar solvents to varying degrees. This characteristic is advantageous in processes such as chromatography and crystallization, where solvent compatibility is critical. Additionally, the compound's stability under various conditions has been thoroughly investigated, revealing its resistance to oxidation and thermal degradation at moderate temperatures.
In terms of biological activity, (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine has shown promise as a lead compound in drug discovery programs targeting central nervous system disorders. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings have led researchers to explore its potential as an anxiolytic or antidepressant agent. Furthermore, recent research has highlighted its role as a ligand in G-protein coupled receptor (GPCR) signaling pathways, underscoring its relevance in pharmacological studies.
The application of computational chemistry techniques has significantly enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed key residues within target proteins that are critical for binding affinity. These insights have guided medicinal chemists in designing analogs with improved pharmacokinetic profiles and reduced off-target effects. For instance, modifications to the 3-methylbutoxy group have been explored to enhance bioavailability while maintaining therapeutic efficacy.
From an industrial perspective, the synthesis and characterization of (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine have been scaled up to meet growing demand from pharmaceutical companies. The development of cost-effective synthetic routes has been a focal point for manufacturers aiming to reduce production costs without compromising on quality. Green chemistry principles have also been incorporated into these processes to minimize environmental impact.
In conclusion, (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine stands as a testament to the progress made in modern organic chemistry and pharmacology. Its unique structure, combined with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future therapeutic interventions.
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